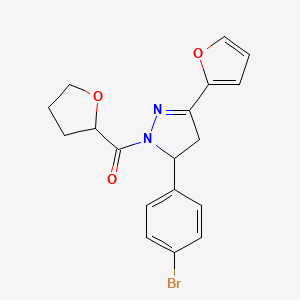
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes chlorobenzyl groups, a dimethylamino group, and a conjugated dione system. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione can be approached through multi-step organic synthesis. A possible route could involve:
Formation of the Hexene Backbone: Starting with a suitable hexene precursor, such as 5-hexene-2,4-dione, which can be synthesized via aldol condensation of acetone and crotonaldehyde.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of Dimethylamino Group: The dimethylamino group can be added via nucleophilic substitution, using dimethylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dione moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the dione to diols can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis due to its electron-donating and withdrawing groups.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the chlorobenzyl groups might enhance lipophilicity, aiding in membrane permeability.
類似化合物との比較
Similar Compounds
(E)-3,3-bis(4-fluorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Similar structure with fluorine substituents instead of chlorine.
(E)-3,3-bis(4-methylbenzyl)-6-(dimethylamino)-5-hexene-2,4-dione: Methyl groups instead of chlorine.
Uniqueness
Chlorine Substituents: The presence of chlorine atoms can significantly affect the compound’s reactivity and biological activity compared to fluorine or methyl groups.
Dimethylamino Group: This group can enhance solubility and interaction with biological targets, making the compound potentially more effective in certain applications.
This outline provides a comprehensive framework for understanding and discussing (E)-3,3-bis(4-chlorobenzyl)-6-(dimethylamino)-5-hexene-2,4-dione, even in the absence of specific data
特性
IUPAC Name |
(E)-3,3-bis[(4-chlorophenyl)methyl]-6-(dimethylamino)hex-5-ene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO2/c1-16(26)22(21(27)12-13-25(2)3,14-17-4-8-19(23)9-5-17)15-18-6-10-20(24)11-7-18/h4-13H,14-15H2,1-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAETZMCJSDUWKV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2899898.png)

![2-Methyl-5-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)


![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)
![[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride](/img/structure/B2899907.png)
